molecular formula C23H30ClF3N2O2 B12719658 Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethoxy)-, monohydrochloride CAS No. 103840-27-3

Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethoxy)-, monohydrochloride

Cat. No.: B12719658
CAS No.: 103840-27-3
M. Wt: 458.9 g/mol
InChI Key: KRZGJAVXCXJJOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofurfuryl acrylate typically involves the esterification of tetrahydrofurfuryl alcohol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in a suitable solvent like toluene or xylene, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of tetrahydrofurfuryl acrylate involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofurfuryl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tetrahydrofurfuryl acrylate is used as a reactive diluent in the formulation of ultraviolet light and electron beam-cured coatings and inks.

Biology and Medicine: While its primary use is in industrial applications, tetrahydrofurfuryl acrylate’s properties are being explored for potential biomedical applications, such as in the development of biocompatible coatings and adhesives .

Industry: In the industrial sector, tetrahydrofurfuryl acrylate is used in the production of adhesives, coatings, overprint varnishes, and printing inks.

Mechanism of Action

Tetrahydrofurfuryl acrylate exerts its effects primarily through its ability to undergo polymerization and addition reactions. The acrylate group in the molecule is highly reactive, allowing it to form covalent bonds with other molecules, leading to the formation of polymers and copolymers. These reactions are facilitated by the presence of initiators or catalysts, which help in breaking the double bond in the acrylate group, allowing it to react with other molecules .

Comparison with Similar Compounds

Uniqueness: Tetrahydrofurfuryl acrylate stands out due to its unique combination of properties, including excellent adhesion, flexibility, and diluting power. These properties make it particularly suitable for applications requiring high-performance coatings and adhesives .

Properties

CAS No.

103840-27-3

Molecular Formula

C23H30ClF3N2O2

Molecular Weight

458.9 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethoxy]phenol;hydrochloride

InChI

InChI=1S/C23H29F3N2O2.ClH/c1-16(2)20-15-21(29)17(3)13-22(20)30-12-11-27-7-9-28(10-8-27)19-6-4-5-18(14-19)23(24,25)26;/h4-6,13-16,29H,7-12H2,1-3H3;1H

InChI Key

KRZGJAVXCXJJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl

Origin of Product

United States

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